molecular formula C22H36ClNO2 B15345750 4'-(Octyloxy)-3-piperidinopropiophenone hydrochloride CAS No. 5249-88-7

4'-(Octyloxy)-3-piperidinopropiophenone hydrochloride

Cat. No.: B15345750
CAS No.: 5249-88-7
M. Wt: 382.0 g/mol
InChI Key: FIGNDHCQIMVMAZ-UHFFFAOYSA-N
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Description

4'-(Octyloxy)-3-piperidinopropiophenone hydrochloride is a piperidine derivative featuring an octyloxy (C₈H₁₇O) substituent on the phenyl ring and a hydrochloride salt. The piperidine ring contributes to its electronic and steric properties, while the octyloxy chain enhances lipophilicity . The hydrochloride salt improves aqueous solubility, making it suitable for applications requiring hydrophilic interactions .

Properties

CAS No.

5249-88-7

Molecular Formula

C22H36ClNO2

Molecular Weight

382.0 g/mol

IUPAC Name

1-(4-octoxyphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C22H35NO2.ClH/c1-2-3-4-5-6-10-19-25-21-13-11-20(12-14-21)22(24)15-18-23-16-8-7-9-17-23;/h11-14H,2-10,15-19H2,1H3;1H

InChI Key

FIGNDHCQIMVMAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Octyloxy)-3-piperidinopropiophenone hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of 4’-(Octyloxy)acetophenone, which is then subjected to a Friedel-Crafts acylation reaction with piperidine to form the intermediate 4’-(Octyloxy)-3-piperidinopropiophenone. This intermediate is then converted to its hydrochloride salt by treatment with hydrochloric acid.

The reaction conditions for the Friedel-Crafts acylation typically involve the use of a Lewis acid catalyst such as aluminum chloride, and the reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The final step of converting the intermediate to its hydrochloride salt is usually performed in an aqueous or alcoholic solution of hydrochloric acid.

Industrial Production Methods

Industrial production of 4’-(Octyloxy)-3-piperidinopropiophenone hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4’-(Octyloxy)-3-piperidinopropiophenone hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The octyloxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-(Octyloxy)-3-piperidinopropiophenone hydrochloride is used in a variety of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving receptor binding and enzyme inhibition.

    Medicine: As a potential therapeutic agent in the development of new drugs.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-(Octyloxy)-3-piperidinopropiophenone hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following piperidine-based compounds share structural similarities but differ in substituents and properties:

Compound Key Substituents Molecular Formula Molecular Weight (g/mol) Solubility Characteristics
4'-(Octyloxy)-3-piperidinopropiophenone HCl Octyloxy (C₈H₁₇O), hydrochloride Not explicitly reported Estimated ~400 Enhanced lipophilicity (octyloxy) and moderate aqueous solubility (HCl salt)
3-Piperidinopropiophenone Hydrochloride Carbonyl group, hydrochloride C₁₂H₁₈ClNO 227.73 High aqueous solubility due to HCl salt; reactive carbonyl group
4-(3-Methoxyphenyl)piperidine Hydrochloride Methoxy (CH₃O), hydrochloride C₁₂H₁₈ClNO 227.73 Moderate solubility; methoxy group directs electrophilic substitution
4-(Diphenylmethoxy)piperidine Hydrochloride Diphenylmethoxy, hydrochloride C₁₈H₂₂ClNO 303.83 Low aqueous solubility; bulky diphenyl group increases steric hindrance

Toxicity and Environmental Impact

  • 4'-(Octyloxy)-3-piperidinopropiophenone HCl: Data unavailable, but piperidine derivatives often exhibit acute toxicity (e.g., harmful if inhaled/swallowed ).
  • 3-Piperidinopropiophenone HCl: Limited toxicity data; hydrophilic nature may reduce bioaccumulation .

Regulatory Considerations

  • All compounds likely fall under regulations such as China’s New Chemical Substance Environmental Management and international standards (e.g., OECD guidelines) .
  • 4-(Diphenylmethoxy)piperidine HCl is listed in regulatory databases (e.g., ATSDR, EPA ChemView), suggesting stringent handling requirements .

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